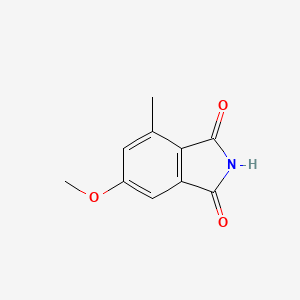

6-Methoxy-4-methyl-isoindole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Methoxy-4-methyl-isoindole-1,3-dione is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial and Anticancer Activities

Recent studies have highlighted the potential of isoindole derivatives, including 6-methoxy-4-methyl-isoindole-1,3-dione, as promising candidates for antimicrobial and anticancer therapies. For example:

- A study demonstrated that synthesized isoindole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative strains. The inhibition zones were comparable to standard antibiotics like gentamicin .

- Another investigation reported that certain derivatives showed potent antileishmanial activity, outperforming traditional treatments. The most effective compound had an IC50 value significantly lower than that of the first-line treatment Glucantime .

Biological Evaluation

The biological evaluation of isoindole derivatives has revealed their ability to act as free radical scavengers. For instance, one derivative demonstrated an IC50 value of 1.174 μmol/mL in free radical scavenging assays, indicating strong antioxidant properties .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods:

- A notable approach involves the reaction of tetraynes with imidazole derivatives under mild conditions to produce highly substituted tricyclic isoindole-1,3-diones without the need for metal catalysts or directing groups. This method showcases high atom economy and efficiency .

Reactivity and Functionalization

The compound can also undergo functionalization through various chemical reactions:

- The development of hexahydro-isoindole derivatives from this compound has been explored, expanding its utility in synthesizing complex molecular structures .

Optoelectronic Applications

The structural properties of isoindole derivatives suggest potential applications in optoelectronic materials. The photoluminescence properties observed in certain synthesized compounds indicate their suitability for use in electronic devices .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of isoindole derivatives:

- SAR analysis has shown that modifications to the isoindole structure can enhance biological activity. For example, halogenation has been linked to increased antimicrobial potency .

Case Studies and Research Findings

Propriétés

Formule moléculaire |

C10H9NO3 |

|---|---|

Poids moléculaire |

191.18 g/mol |

Nom IUPAC |

6-methoxy-4-methylisoindole-1,3-dione |

InChI |

InChI=1S/C10H9NO3/c1-5-3-6(14-2)4-7-8(5)10(13)11-9(7)12/h3-4H,1-2H3,(H,11,12,13) |

Clé InChI |

XLTJAXXOAHGGOW-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC2=C1C(=O)NC2=O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.